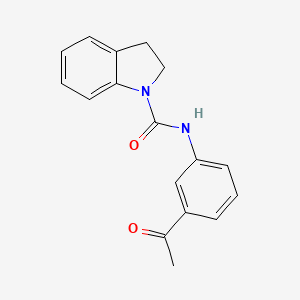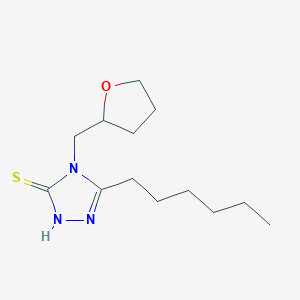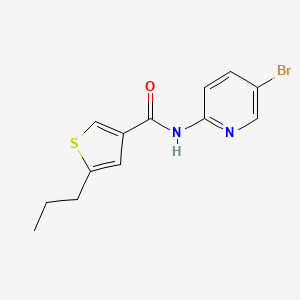
N-(3-acetylphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-indolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in various fields of scientific research, including metabolism, cardiovascular diseases, and cancer.
Mechanism of Action
N-(3-acetylphenyl)-1-indolinecarboxamide acts as a selective PPARδ agonist, which binds to and activates the PPARδ receptor. This activation leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and function. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid and glucose metabolism, as well as mitochondrial function, in various animal models. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in cardiovascular diseases and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-1-indolinecarboxamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. However, one of the limitations is its potential toxicity, as well as the lack of long-term safety data.
Future Directions
There are several potential future directions for research on N-(3-acetylphenyl)-1-indolinecarboxamide. These include further studies on its potential therapeutic applications in cardiovascular diseases and cancer, as well as its effects on mitochondrial function and metabolism. Additionally, there is a need for long-term safety studies to determine its potential toxicity and adverse effects.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-1-indolinecarboxamide involves the condensation of indoline-2-carboxylic acid with 3-acetylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a dehydrating agent like POCl3 to yield the final product.
Scientific Research Applications
N-(3-acetylphenyl)-1-indolinecarboxamide has been widely used as a research tool in various fields of scientific research. It has been shown to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, as well as mitochondrial function. It has also been studied for its potential applications in cardiovascular diseases, such as atherosclerosis and heart failure.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJUQLNCVJLKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-allyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4876465.png)
![N-{2-[2-(anilinocarbonothioyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4876476.png)

![3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)

![3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876502.png)
![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![3,5-bis(difluoromethyl)-1-({1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876528.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)
![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
